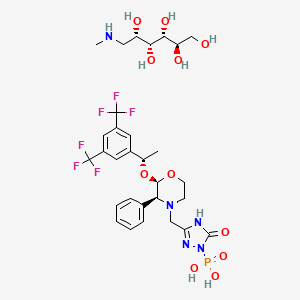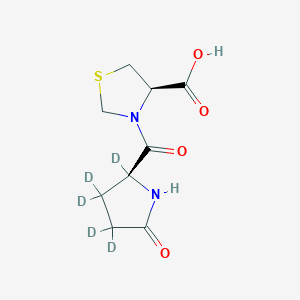
Pidotimod-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pidotimod-d5 is a synthetic dipeptide with immunomodulatory properties. It is a deuterated form of pidotimod, which is known for its ability to modulate the immune system. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of pidotimod, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pidotimod-d5 involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A green, one-pot synthesis method has been developed, which runs well at room temperature and involves a simple purification process . This method avoids the use of organic solvents and high temperatures, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis pathways. These methods often require the protection of functional groups and the use of organic solvents. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane . Other methods may use expensive metal ion resins and non-eco-friendly solvents like DMF .
化学反应分析
Types of Reactions
Pidotimod-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
Pidotimod-d5 has a wide range of scientific research applications:
Chemistry: Used to study the stability and metabolic pathways of pidotimod.
Biology: Investigates the immunomodulatory effects on various cell types.
Medicine: Explores its potential in treating respiratory tract infections, asthma, and chronic obstructive pulmonary disease
Industry: Used in the development of new immunostimulant drugs and formulations.
作用机制
Pidotimod-d5 modulates the immune system by affecting both innate and adaptive immunity. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These effects lead to an increase in toll-like receptor expression and the maturation of dendritic cells, which present antigens to naive T-helper cells. This results in a greater population of T-helper 1 cells, which mediate the immune response to pathogens .
相似化合物的比较
Similar Compounds
Levamisole: An immunomodulatory drug used to treat parasitic worm infections and some autoimmune diseases.
Thymosin: A peptide hormone that modulates the immune system.
Isoprinosine: An immunostimulant used to treat viral infections.
Uniqueness of Pidotimod-d5
This compound is unique due to its deuterated form, which provides insights into the metabolic stability and pharmacokinetics of pidotimod. Its ability to modulate both innate and adaptive immunity makes it a valuable compound for research in immunology and respiratory diseases .
属性
分子式 |
C9H12N2O4S |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D |
InChI 键 |
UUTKICFRNVKFRG-FHQFIPALSA-N |
手性 SMILES |
[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)N2CSCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


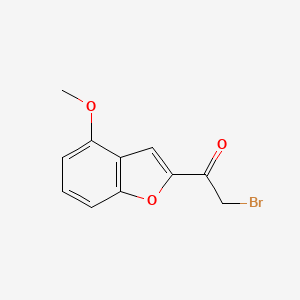
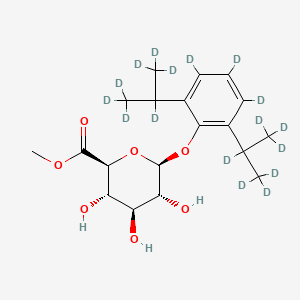

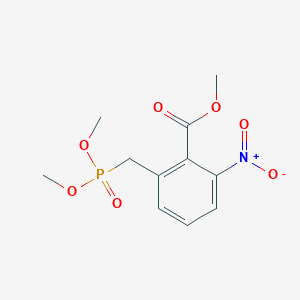

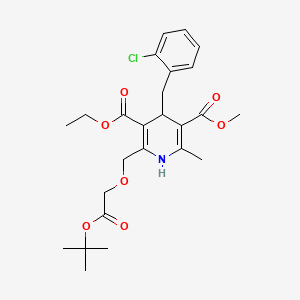


![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
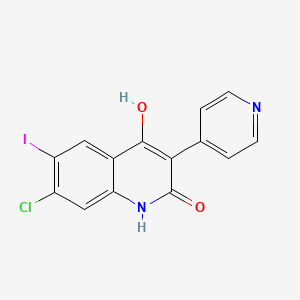
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
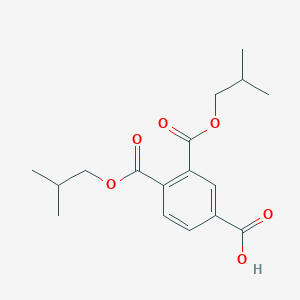
![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
